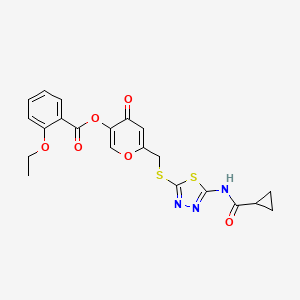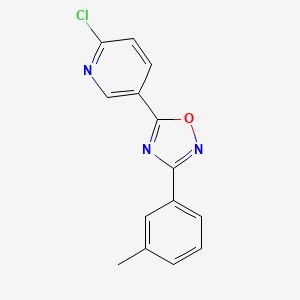![molecular formula C20H22N2O5 B2554413 2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole CAS No. 303033-61-6](/img/structure/B2554413.png)
2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole” is a complex organic molecule that contains several functional groups. It has an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 2-nitroethyl group and a 3,4,5-trimethoxyphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The indole ring system is aromatic, which means it is particularly stable and may influence the reactivity of the compound. The nitro group is a strong electron-withdrawing group, which could make the molecule more reactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of the various functional groups. For example, the nitro group is likely to make the compound more polar, which could affect its solubility in different solvents .
科学的研究の応用
Novel Oxidative Coupling Reactions of 2-Methylindoles
Research has shown that indole derivatives with a free position 3 can be converted into corresponding 3-nitro-derivatives using benzoyl nitrate. This study highlights the versatility of indole compounds in undergoing oxidative coupling reactions, providing insights into the chemical behavior and potential applications of modified indoles in synthesizing novel compounds (Berti, Settimo, & Nannipieri, 1968).
Synthesis of Nitro, Amino, and Halo Derivatives
A study on the synthesis of nitro, amino, and halo derivatives of 2-ethyl-2-methyl-2,3-dihydro-1H-indole revealed the potential for these compounds in applications such as antioxidant, antimicrobial, and plant growth-regulating activities. This indicates the broad spectrum of functionalities that can be achieved through chemical modifications of the indole backbone (Salikhov et al., 2019).
Reactions with Nitrogen Dioxide and Nitrous Acid
Another study explored the reactions of indoles with nitrogen dioxide and nitrous acid, leading to the formation of various nitroso and isonitroso indole derivatives. These findings contribute to understanding the reactivity of indoles with nitrogen species, which could be relevant in the development of novel synthetic pathways and compounds (Astolfi et al., 2006).
Anti-fungal Activity of 3-(2′-Nitrovinyl)indoles
Research on 3-(2′-Nitrovinyl)indoles demonstrated the synthesis of these compounds and their potential anti-fungal activity. This study suggests the applicability of indole derivatives in developing anti-fungal agents, showcasing the bioactivity potential of chemically modified indoles (Canoira et al., 1989).
Structural Analysis of Indole Derivatives
A structural analysis of a novel indole derivative highlighted the importance of understanding the molecular geometry and interactions within such compounds. This knowledge is crucial for designing molecules with specific properties and functions, underlining the role of indole derivatives in materials science and molecular engineering (Errossafi et al., 2015).
将来の方向性
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .
作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12-19(14-7-5-6-8-16(14)21-12)15(11-22(23)24)13-9-17(25-2)20(27-4)18(10-13)26-3/h5-10,15,21H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKCCVJOSEVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)
![2,4-Dimethyl-5-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole](/img/structure/B2554334.png)

![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)




![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2554347.png)
